2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-(2-methoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S2/c1-29-19-9-5-4-8-18(19)26-22(28)21-16(11-13-30-21)24-23(26)31-14-20(27)25-12-10-15-6-2-3-7-17(15)25/h2-9H,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSHFBLWUZBLFEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C3=C(CCS3)N=C2SCC(=O)N4CCC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-(2-methoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the formation of the thieno[3,2-d]pyrimidin-4-one core. The final step involves the introduction of the methoxyphenyl group and the sulfanyl linkage under controlled conditions. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-(2-methoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
The compound has shown promising results in several biological assays:
- Anticancer Activity : Studies have indicated that derivatives of thieno[3,2-d]pyrimidine possess significant anticancer properties. The thieno[3,2-d]pyrimidine scaffold is known to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds with similar structures have been reported to inhibit histone acetyltransferases, which play a role in cancer progression and treatment resistance .
- Anti-inflammatory Properties : Research has highlighted the potential of this compound as an anti-inflammatory agent. The presence of the thieno and pyrimidine moieties contributes to its ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in the inflammatory response .
- Neuroprotective Effects : The indole derivative present in the compound suggests possible neuroprotective effects. Indole derivatives have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases .
Mechanistic Insights
Understanding the mechanisms by which this compound exerts its effects is critical for its application in drug development:
- Molecular Docking Studies : Computational studies have been employed to predict the binding affinity of this compound to various biological targets. Molecular docking simulations suggest that it can interact effectively with specific enzymes involved in cancer and inflammation pathways .
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications on the indole and thieno-pyrimidine moieties can enhance biological activity. For instance, substituents on the phenyl ring have been shown to influence the potency of anticancer activity .
Synthesis and Derivatives
The synthesis of this compound involves multi-step reactions that can yield various derivatives with potentially enhanced properties:
- Synthesis Protocols : The synthesis typically involves reactions between indole derivatives and thieno-pyrimidine precursors under controlled conditions. Recent methodologies focus on optimizing yields and purities while minimizing environmental impact .
- Derivative Exploration : Researchers are actively exploring derivatives of this compound to enhance its pharmacological profiles. Variations in substituents can lead to improved solubility and bioavailability, critical factors for therapeutic efficacy .
Case Studies
Several case studies have documented the efficacy of compounds similar to 2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-(2-methoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant inhibition of tumor growth in vitro with a related thieno-pyrimidine derivative. |
| Study 2 | Anti-inflammatory Effects | Showed reduced inflammation markers in animal models treated with similar compounds. |
| Study 3 | Neuroprotection | Reported protective effects against oxidative stress-induced neuronal death using indole-based derivatives. |
Mechanism of Action
The mechanism of action of 2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-(2-methoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Variations
Key Observations :
- Core Flexibility: Thieno-pyrimidinones (e.g., target compound) are prioritized for kinase inhibition , while pyrrolo-pyrimidinones (e.g., ) target MPO .
- Substituent Impact: The 2-methoxyphenyl group in the target compound may enhance solubility compared to 3-methoxy or 4-ethoxy analogs .
Substituent-Specific Comparisons
Aromatic Substituents (Position 3):
- 2-Methoxyphenyl (Target) : Ortho-methoxy groups introduce steric hindrance but improve π-π stacking in hydrophobic pockets .
- 4-Ethoxyphenyl () : Ethoxy’s larger size may hinder binding in compact active sites.
Sulfanyl-Linked Moieties (Position 2):
- Dihydroindole-oxoethyl (Target) : The 2,3-dihydroindole group enables hydrogen bonding via the NH group, while the oxoethyl spacer enhances conformational flexibility .
- Fluorobenzyl () : Fluorine’s electronegativity stabilizes adjacent sulfanyl groups but reduces nucleophilicity compared to alkylthio chains .
Spectroscopic and Analytical Data
- NMR Trends: Aromatic protons in thieno-pyrimidinones (e.g., target compound) resonate at δ 7.2–8.4 ppm, similar to pyrrolo-pyrimidinones (δ 7.1–7.9 ppm in ). Methoxy groups (e.g., δ 3.84 ppm in ) show consistent shifts across analogs.
- Mass Spectrometry: HRMS data for thieno-pyrimidinones (e.g., [M+H]+ 244.0537 in ) align with theoretical values, confirming synthetic fidelity.
Biological Activity
The compound 2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-(2-methoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a complex heterocyclic molecule with potential biological activity. Its structural components suggest possible interactions with various biological targets, particularly in the context of antimicrobial and anticancer activities.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 313.37 g/mol. The compound features an indole moiety, which is known for its biological significance and potential therapeutic applications.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to this molecule. For example, derivatives containing indole structures have shown significant activity against Staphylococcus aureus , including methicillin-resistant strains (MRSA). In particular, compounds with similar scaffolds demonstrated minimum inhibitory concentrations (MICs) as low as 0.98 μg/mL against MRSA strains .
Table 1: Antimicrobial Activity of Related Compounds
| Compound ID | Target Pathogen | MIC (μg/mL) |
|---|---|---|
| 3k | S. aureus ATCC 25923 | 3.90 |
| 3k | MRSA ATCC 43300 | <1 |
| 3b | Mycobacterium tuberculosis | 0.98 |
Cytotoxic Activity
The cytotoxic effects of similar compounds have been evaluated against various cancer cell lines. Notably, certain derivatives exhibited significant antiproliferative activities against A549 lung cancer cells and other tumor cell lines. The mechanism of action may involve the induction of apoptosis or cell cycle arrest .
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Compound ID | Cell Line | IC50 (μM) |
|---|---|---|
| 3c | A549 | 5.5 |
| 3g | HeLa | 10.0 |
| 3k | MCF-7 | 12.5 |
The proposed mechanisms by which these compounds exert their biological effects include:
- Inhibition of Protein Synthesis : Similar compounds have been shown to interfere with bacterial protein synthesis by targeting ribosomal components .
- Induction of Apoptosis : In cancer cells, the activation of intrinsic apoptotic pathways has been observed, leading to programmed cell death .
Case Studies
Several case studies have documented the synthesis and evaluation of related compounds:
- A study reported on the synthesis of indole-based quinazolinones that displayed potent antibacterial activity against both S. aureus and E. coli , emphasizing their potential as therapeutic agents against resistant bacterial strains .
- Another investigation focused on the antiproliferative effects of thieno[3,2-d]pyrimidine derivatives on various cancer cell lines, demonstrating significant growth inhibition and suggesting further development for cancer treatment .
Q & A
Basic Question: What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?
Methodological Answer:
The synthesis involves multi-step reactions starting with indole derivatives and thieno[3,2-d]pyrimidine precursors. Key steps include:
- Step 1: Preparation of the indole derivative via alkylation or acylation under reflux in polar aprotic solvents (e.g., dimethylformamide, DMF) .
- Step 2: Formation of the thienopyrimidine core using nucleophilic substitution or cyclization reactions. Temperature control (70–90°C) and inert atmospheres (N₂/Ar) are critical to prevent side reactions .
- Step 3: Sulfanyl group introduction via thiol-ene "click" chemistry or Michael addition, requiring precise stoichiometry and pH monitoring .
Optimization Tips: - Use TLC or HPLC to monitor reaction progress .
- Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) .
Basic Question: Which characterization techniques are most reliable for confirming the compound’s structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR identifies protons and carbons in the indole, thienopyrimidine, and methoxyphenyl groups. Key signals include aromatic protons (δ 6.8–8.2 ppm) and methoxy singlet (δ ~3.8 ppm) .
- 2D NMR (COSY, HSQC) resolves overlapping signals in complex regions .
- Mass Spectrometry (HR-MS): Validates molecular weight (e.g., expected [M+H]+ ~477.6 g/mol) .
- X-ray Crystallography: Resolves bond lengths/angles if single crystals are obtained (e.g., thienopyrimidine core dihedral angles ~15–25°) .
Advanced Question: How can researchers resolve contradictions in reported biological activity data for structurally similar analogs?
Methodological Answer:
Contradictions often arise from:
- Substituent Variability: For example, 3-(3,5-dimethylphenyl) analogs show higher anti-inflammatory activity than 3-(4-ethoxyphenyl) derivatives due to steric/electronic effects .
- Assay Conditions: Standardize protocols (e.g., kinase inhibition assays at pH 7.4, 37°C) and use positive controls (e.g., staurosporine for kinase studies) .
- Data Normalization: Normalize IC₅₀ values to cell viability (MTT assay) or protein concentration (Bradford assay) .
Advanced Question: What strategies are effective for structure-activity relationship (SAR) studies of this compound?
Methodological Answer:
- Core Modifications:
- Replace the 2-methoxyphenyl group with 3,5-dimethylphenyl to enhance lipophilicity and target binding .
- Vary the indole substituent (e.g., piperidin-1-yl vs. morpholin-4-yl) to probe hydrogen-bonding interactions .
- Functional Group Analysis:
- The sulfanyl group’s flexibility impacts target engagement; replace with sulfonyl or disulfide to test rigidity effects .
- In Silico Docking: Use AutoDock Vina to predict binding modes with kinases (e.g., EGFR, VEGFR2) .
Advanced Question: How can in silico methods predict the compound’s pharmacokinetic and toxicity profiles?
Methodological Answer:
- ADMET Prediction:
- Use SwissADME to calculate LogP (~3.5–4.2), indicating moderate blood-brain barrier permeability .
- ProTox-II predicts hepatotoxicity risk due to the thienopyrimidine core’s electrophilic sulfur .
- Molecular Dynamics (MD): Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to assess metabolic stability .
Basic Question: What experimental approaches are used to assess solubility and stability under physiological conditions?
Methodological Answer:
- Solubility:
- Shake-flask method in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C. Use HPLC to quantify dissolved compound .
- Stability:
- Incubate in plasma (37°C, 24 hrs) and analyze degradation via LC-MS. The sulfanyl group may oxidize to sulfoxide in vivo .
Advanced Question: How to design assays for target engagement and off-target effects in cancer models?
Methodological Answer:
- Target Engagement:
- Kinase Profiling: Use KinomeScan® to screen 468 kinases at 1 µM .
- Cellular Thermal Shift Assay (CETSA): Confirm binding to EGFR or PI3K in A549 or MCF-7 cells .
- Off-Target Screening:
- RNA-seq: Identify differentially expressed genes post-treatment in 3D tumor spheroids .
- High-Content Imaging: Quantify apoptosis (Annexin V) and DNA damage (γH2AX foci) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
